![molecular formula C11H13ClN2 B1492115 4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine CAS No. 1412954-23-4](/img/structure/B1492115.png)
4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine
Overview
Description
4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine, also known as CCBP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that contains a nitrogen atom in its structure, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
A study by Holý et al. (2002) explored the antiviral properties of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, revealing compounds derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine exhibited inhibition against herpes and retroviruses, including HIV-1 and HIV-2, demonstrating significant potential in antiviral therapy Holý et al., 2002.
Antimicrobial Evaluation
Research by Abdelghani et al. (2017) on new pyrimidines and condensed pyrimidines revealed moderate antimicrobial activity against certain strains of bacteria, indicating the utility of pyrimidine derivatives in developing new antibacterial agents Abdelghani et al., 2017.
Electrochemical Synthesis
Sengmany et al. (2011) reported an electrochemical synthesis method for functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. This approach, employing a nickel(II) catalyst, provides a mild, efficient pathway to synthesize coupling products, potentially useful in the synthesis of various biologically active pyrimidine derivatives Sengmany et al., 2011.
Green Chemistry Synthesis
Gupta et al. (2014) utilized green chemical techniques for the synthesis of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, showcasing a more environmentally friendly approach to synthesizing compounds with antimicrobial properties Gupta et al., 2014.
Synthesis of Anticancer Agents
The synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate for the anticancer drug dasatinib, was described by Lei-ming (2012), highlighting the importance of pyrimidine derivatives in the development of therapeutic agents for cancer treatment Lei-ming, 2012.
properties
IUPAC Name |
4-chloro-6-cyclobutyl-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-10-6-9(7-2-1-3-7)13-11(14-10)8-4-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCBZADGUPLZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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